Nigracin

Catalog No.
S539965
CAS No.
18463-25-7
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nigracin

CAS Number

18463-25-7

Product Name

Nigracin

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1

InChI Key

FLROYCKIIJCTDY-BFMVXSJESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Poliothrysoside

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O

The exact mass of the compound Poliothyrsoside is 406.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nigracin (CAS 18463-25-7), also known as Poliothrysoside, is a naturally occurring phenolic glycoside belonging to the salicinoid class. Structurally, it is a derivative of salicin, featuring a benzoyl group esterified to the glucose moiety. [1]. This compound is found in various plant species, including Black Poplar (*Populus nigra*) and *Drypetes klainei*, where it contributes to the plant's chemical defense mechanisms. [REFS-2, REFS-3]. Its more complex structure compared to simpler salicinoids like salicin is directly linked to its distinct bioactivities, which are under investigation for applications in tissue repair and inflammation modulation.

Procuring a simpler, more common salicinoid like Salicin as a substitute for Nigracin is inadvisable for researchers targeting specific, structure-dependent bioactivities. Bioassay-guided fractionation studies have demonstrated that the unique benzoyl functional group on Nigracin is critical for its efficacy in promoting fibroblast proliferation and migration. [1]. This activity was attributed specifically to the Nigracin-containing fraction and subsequently to the isolated compound itself. Therefore, substituting with Salicin or other less complex analogs would eliminate the validated molecular features responsible for its demonstrated performance in in-vitro wound healing models, leading to a failure to replicate published results and a loss of targeted biological function.

Validated Driver of Fibroblast Proliferation for Tissue Repair Applications

Nigracin was identified as the sole active compound responsible for the pro-proliferative effects of a bioactive *Drypetes klainei* extract. In a cell viability assay using murine fibroblasts (L929), treatment with Nigracin at a concentration of 1 µg/mL resulted in a statistically significant increase in cell proliferation to approximately 120% of the untreated control after 72 hours. [1]. This effect was dose-dependent and observed at non-toxic concentrations, confirming its role as a direct stimulant of fibroblast growth.

Evidence DimensionFibroblast Proliferation (L929 cells)
Target Compound Data~120% cell viability vs. control at 1 µg/mL after 72h
Comparator Or BaselineUntreated control cells (100%)
Quantified Difference~20% increase in proliferation over baseline
ConditionsCell viability assessed by MTT assay on murine L929 fibroblasts after 72 hours of treatment.

This validates Nigracin as the specific molecule responsible for stimulating key cells in the tissue repair process, a function not demonstrated by simpler analogs like salicin in the same bio-guided study.

Demonstrated Acceleration of In Vitro Wound Closure via Enhanced Cell Motility

In a scratch wound healing assay with murine fibroblasts, Nigracin significantly accelerated wound closure in a dose-dependent manner. At a concentration of 1 µg/mL, Nigracin treatment resulted in approximately 80% wound closure after 24 hours, a significant improvement over the untreated control group which achieved only around 40% closure in the same timeframe. [1]. This demonstrates a direct, quantifiable effect on cell migration, a critical process for effective tissue regeneration.

Evidence DimensionIn Vitro Wound Closure (% of initial scratch area)
Target Compound Data~80% closure at 1 µg/mL after 24h
Comparator Or BaselineUntreated control cells (~40% closure after 24h)
Quantified DifferenceApproximately 2x faster wound closure compared to baseline
ConditionsScratch wound healing assay on murine L929 fibroblast monolayer, measured at 24 hours.

For applications requiring active tissue remodeling, Nigracin provides a validated ability to enhance cell motility, justifying its selection over compounds lacking this specific, quantified evidence.

Structurally Positioned for Anti-Inflammatory and COX-Inhibition Research

Nigracin belongs to the salicinoid class of phenolic glycosides, which are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes after metabolic conversion. [REFS-1, REFS-2]. While salicin is the simplest precursor to the active metabolite salicylic acid, more complex salicinoids found in *Populus* species, such as Nigracin, are also recognized for contributing to the overall anti-inflammatory profile of extracts. Nigracin has been specifically noted for its potential anti-inflammatory activity against COX-2. [3].

Evidence DimensionStructural Class and Associated Bioactivity
Target Compound DataA complex, benzoylated salicinoid.
Comparator Or BaselineSalicin (a simple, non-acylated salicinoid).
Quantified DifferencePresence of a benzoyl ester group, a modification known to alter bioactivity and metabolic profile.
ConditionsGeneral biochemical classification and literature context on salicinoid anti-inflammatory mechanisms.

For researchers screening for novel NSAIDs or COX inhibitors, Nigracin's more complex structure offers a distinct chemical starting point compared to the common benchmark Salicin, providing a rationale for its inclusion in discovery programs.

Active Ingredient in Regenerative Cosmeceuticals and Topical Skin Repair Formulations

Based on its validated ability to stimulate fibroblast proliferation and migration, Nigracin is a prime candidate for formulation into advanced serums, creams, and treatments aimed at skin regeneration, anti-aging, and post-procedural skin recovery. [1].

Advanced Wound Healing and Tissue Engineering Research

The demonstrated efficacy in accelerating in-vitro wound closure makes Nigracin a valuable tool for researchers developing new biomaterials, hydrogels, or scaffolds for advanced wound care and tissue regeneration applications. [1].

Lead Compound for Non-Steroidal Anti-Inflammatory (NSAID) Discovery Programs

As a complex salicinoid with reported anti-inflammatory potential, Nigracin serves as a compelling starting point for medicinal chemistry campaigns seeking to develop novel COX inhibitors with potentially different selectivity or metabolic profiles compared to traditional salicylates. [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

406.12638228 Da

Monoisotopic Mass

406.12638228 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Nigracin

Dates

Last modified: 08-15-2023
1: Sashidhara KV, Singh SP, Varshney S, Beg M, Gaikwad AN. Poliothrysoside and its derivatives as novel insulin sensitizers potentially driving AMPK activation and inhibiting adipogenesis. Eur J Med Chem. 2014 Oct 30;86:570-7. doi: 10.1016/j.ejmech.2014.09.015. Epub 2014 Sep 6. PubMed PMID: 25216379.
2: Sashidhara KV, Singh SP, Singh SV, Srivastava RK, Srivastava K, Saxena JK, Puri SK. Isolation and identification of β-hematin inhibitors from Flacourtia indica as promising antiplasmodial agents. Eur J Med Chem. 2013 Feb;60:497-502. doi: 10.1016/j.ejmech.2012.12.019. Epub 2012 Dec 16. PubMed PMID: 23354072.
3: Bourjot M, Leyssen P, Eydoux C, Guillemot JC, Canard B, Rasoanaivo P, Guéritte F, Litaudon M. Flacourtosides A-F, phenolic glycosides isolated from Flacourtia ramontchi. J Nat Prod. 2012 Apr 27;75(4):752-8. doi: 10.1021/np300059n. Epub 2012 Mar 22. PubMed PMID: 22439591.
4: Kaou AM, Mahiou-Leddet V, Canlet C, Debrauwer L, Hutter S, Laget M, Faure R, Azas N, Ollivier E. Antimalarial compounds from the aerial parts of Flacourtia indica (Flacourtiaceae). J Ethnopharmacol. 2010 Jul 20;130(2):272-4. doi: 10.1016/j.jep.2010.04.045. Epub 2010 May 8. PubMed PMID: 20457242.
5: Mosaddik A, Forster PI, Waterman PG. Three new 3-benzylbenzofuran-2-one derivatives from Homalium brachybotrys (Flacourtiaceae/Salicaceae s. l.). Nat Prod Res. 2007 Nov;21(13):1191-8. PubMed PMID: 17987500.
6: Zhang XR, Wang MA, Zhang Y, Wang MK, Ding LS. [Chemical constituents of Loxocalyx urticifolius Hemsl]. Zhongguo Zhong Yao Za Zhi. 2001 Oct;26(10):692-4. Chinese. PubMed PMID: 12776318. h

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